molecular formula C9H8N2O2 B177922 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid CAS No. 175143-91-6

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid

Cat. No.: B177922
CAS No.: 175143-91-6
M. Wt: 176.17 g/mol
InChI Key: ZIIHHHLFEMQMOK-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and has been explored for its therapeutic potential in treating various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the pH, temperature, and reaction time. For example, adjusting the pH to 0.5-1 using hydrochloric acid, followed by stirring and separation processes, can yield high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic chemistry. Additionally, its derivatives have shown promising therapeutic potential with fewer side effects compared to traditional benzodiazepines .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-5-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIHHHLFEMQMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596656
Record name (Imidazo[1,2-a]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175143-91-6
Record name (Imidazo[1,2-a]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring mixture of tert-butyl 2-(imidazo[1,2-a]pyridin-5-yl)acetate (200 mg) in HOAc (5 mL) was added 6N HCl (5 mL). The reaction mixture was warmed to 80° C. for 2 h. The crude product mixture was concentrated under reduced pressure and directly taken to the next reaction without further purification. Method[1], MS(ESI) 177.1 [M+H], Retention time=0.303 min.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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